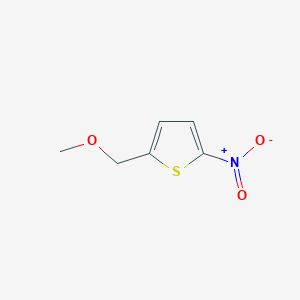![molecular formula C18H25N3O2 B8533781 ethyl 3-[4-(5-amino-3-tert-butylpyrazol-1-yl)phenyl]propanoate](/img/structure/B8533781.png)
ethyl 3-[4-(5-amino-3-tert-butylpyrazol-1-yl)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-(3-t-butyl-5-amino-1H-pyrazol-1-yl)phenyl)propanoate is a complex organic compound that belongs to the class of esters This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms The presence of the t-butyl group and the amino group on the pyrazole ring adds to its chemical diversity and potential reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-(5-amino-3-tert-butylpyrazol-1-yl)phenyl]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the t-Butyl Group: The t-butyl group can be introduced via alkylation using t-butyl halides in the presence of a strong base.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine sources.
Coupling with Phenyl Ring: The pyrazole derivative is then coupled with a phenyl ring through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Esterification: Finally, the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst yields the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-(3-t-butyl-5-amino-1H-pyrazol-1-yl)phenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated or alkylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-(3-t-butyl-5-amino-1H-pyrazol-1-yl)phenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of ethyl 3-[4-(5-amino-3-tert-butylpyrazol-1-yl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-(3-methyl-5-amino-1H-pyrazol-1-yl)phenyl)propanoate
- Ethyl 3-(4-(3-ethyl-5-amino-1H-pyrazol-1-yl)phenyl)propanoate
- Ethyl 3-(4-(3-isopropyl-5-amino-1H-pyrazol-1-yl)phenyl)propanoate
Uniqueness
Ethyl 3-(4-(3-t-butyl-5-amino-1H-pyrazol-1-yl)phenyl)propanoate is unique due to the presence of the t-butyl group, which provides steric hindrance and influences the compound’s reactivity and interaction with biological targets
Eigenschaften
Molekularformel |
C18H25N3O2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
ethyl 3-[4-(5-amino-3-tert-butylpyrazol-1-yl)phenyl]propanoate |
InChI |
InChI=1S/C18H25N3O2/c1-5-23-17(22)11-8-13-6-9-14(10-7-13)21-16(19)12-15(20-21)18(2,3)4/h6-7,9-10,12H,5,8,11,19H2,1-4H3 |
InChI-Schlüssel |
LEQWMAHGWQMCQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8,9-Dihydro-5H-cyclohepta[b]pyridin-6(7H)-one](/img/structure/B8533711.png)




![7-(3,4,5-Trimethoxy-phenyl)-[1.6]naphthyridine-5-ol](/img/structure/B8533738.png)

![1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one](/img/structure/B8533767.png)

![Acetamide,n-[2-[2-(4-methylphenyl)-1h-pyrrol-1-yl]ethyl]-](/img/structure/B8533779.png)


![4-Butoxyphenyl 4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B8533799.png)

